N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(trifluoromethyl)benzamide, also known as rosiglitazone, is a medication used to treat type 2 diabetes. It belongs to the thiazolidinedione class of drugs and works by increasing the sensitivity of the body's cells to insulin. In addition to its clinical use, rosiglitazone has also been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Properties
The compound has been investigated for its analgesic and anti-inflammatory effects. Pharmacological tests conducted on a carrageenan-induced inflammation model revealed statistically significant results. All N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated potent analgesic and anti-inflammatory properties. Notably, some of these compounds surpassed the efficacy of well-known drugs like Lornoxicam and Diclofenac in the same doses .
Cytotoxic Activity
Certain derivatives of this compound exhibit cytotoxicity against cancer cells. For instance, N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide demonstrated remarkable activity against breast cancer and lung cancer cell lines, respectively .
Synthetic Chemistry and One-Pot Synthesis
Researchers have explored the synthetic chemistry of this compound. A convenient and highly effective “one-pot synthesis” method has been proposed. It involves the initial reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with N,N’-carbonyldiimidazole in anhydrous N,N-dimethylformamide. Subsequent amidation with hetarylalkyl- or benzylamines in the same solvent yields the desired N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides .
Spectroscopic Characterization
The peculiarities of the 1H- and 13C-NMR spectra of these compounds have been discussed. Additionally, their electrospray ionization liquid chromatography-mass spectrometry (LC-MS) spectra have been analyzed .
Heterocyclic Chemistry in Drug Design
This compound falls within the realm of heterocyclic chemistry, which plays a crucial role in drug design. Understanding its molecular conformations and interactions can inform the development of novel therapeutic agents .
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic Acid Derivatives
While not directly related to the compound , it’s worth noting that (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid derivatives have also been studied. These compounds may have distinct applications and properties .
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)11-6-2-1-5-10(11)15(24)21-12-7-3-4-8-13(12)22-14(23)9-26-16(22)25/h1-2,5-6,12-13H,3-4,7-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXUIOPSZPWCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(trifluoromethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.